

GSK3004774: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	GSK3004774	
Cat. No.:	B10857733	Get Quote

GSK3004774 is a potent and selective, non-absorbable agonist of the Calcium-Sensing Receptor (CaSR) designed for gastrointestinally-restricted activity.[1] Its unique pharmacological profile makes it a valuable research tool and a potential therapeutic agent for conditions where localized CaSR activation in the gut is desired. This technical guide provides a comprehensive overview of **GSK3004774**, including its mechanism of action, pharmacological properties, and the underlying signaling pathways.

Core Properties and Pharmacological Data

GSK3004774 is characterized by its high potency and targeted, non-systemic effects. Below is a summary of its key physicochemical and pharmacological parameters.

Property	Value	Reference(s)
Molecular Formula	C32H40N4O3	[2]
Molecular Weight	528.69 g/mol	[2]
CAS Number	2138814-32-9	[2]
Mechanism of Action	Potent Calcium-Sensing Receptor (CaSR) agonist	[1][3]
Key Characteristics	Non-absorbable, Gastrointestinally-restricted	[1]



In Vitro Potency

The potency of **GSK3004774** has been determined across different species, demonstrating its high affinity for the Calcium-Sensing Receptor.

Species	Assay Type	Value (pEC50)	EC50 (nM)	Reference(s)
Human	CaSR Activation	7.3	50	[3]
Mouse	CaSR Activation	6.6	-	[3]
Rat	CaSR Activation	6.5	-	[3]

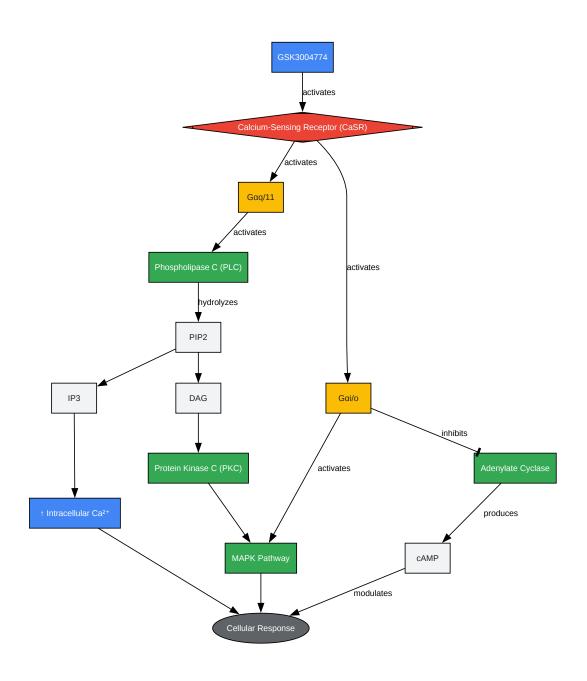
Mechanism of Action and Signaling Pathways

GSK3004774 exerts its effects by activating the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[4] The CaSR plays a crucial role in maintaining calcium homeostasis.[5] Upon activation by an agonist like **GSK3004774**, the CaSR initiates a cascade of intracellular signaling events primarily through two major G-protein pathways: $G\alpha q/11$ and $G\alpha i/o.[2]$

CaSR-Mediated Signaling Cascade

The activation of these pathways leads to downstream cellular responses. The following diagram illustrates the key signaling events initiated by CaSR activation.





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Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by **GSK3004774**.

Experimental Protocols



Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies for key experiments involving **GSK3004774**.

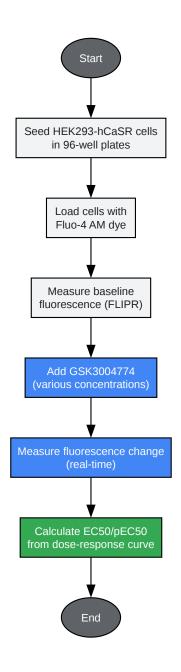
In Vitro CaSR Activation Assay

The potency of **GSK3004774** was determined using an in vitro assay that measures the increase in intracellular calcium upon CaSR activation.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor.
- Assay Principle: The assay relies on a fluorescent calcium indicator, Fluo-4 AM, which
 increases in fluorescence intensity upon binding to free intracellular calcium. The change in
 fluorescence is measured using a Fluorometric Imaging Plate Reader (FLIPR).
- Methodology:
 - HEK293-hCaSR cells are seeded into 96-well plates and cultured to confluency.
 - The cells are then loaded with Fluo-4 AM dye.
 - A baseline fluorescence reading is taken.
 - **GSK3004774** is added at various concentrations to the wells.
 - The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time.
 - The EC50 and pEC50 values are calculated from the dose-response curves.

The following diagram outlines the workflow for this in vitro assay.





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Caption: Workflow for the in vitro CaSR activation FLIPR assay.

Preclinical and Clinical Development



As a gastrointestinally-restricted agent, **GSK3004774** has undergone preclinical evaluation to confirm its low systemic exposure. In vivo DMPK (Drug Metabolism and Pharmacokinetics) experiments have demonstrated its low permeability and high luminal stability, leading to high fecal drug recovery.[1] This profile is consistent with its design as a non-absorbable compound.

To date, there is no publicly available information on clinical trials of **GSK3004774**. Further investigation into its safety and efficacy in human subjects would be required for its progression as a therapeutic agent.

Conclusion

GSK3004774 is a potent, non-absorbable agonist of the Calcium-Sensing Receptor with a well-defined mechanism of action. Its gastrointestinally-restricted properties make it a promising candidate for further research into localized CaSR modulation within the digestive system. The provided data and experimental outlines offer a solid foundation for drug development professionals interested in this compound.

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